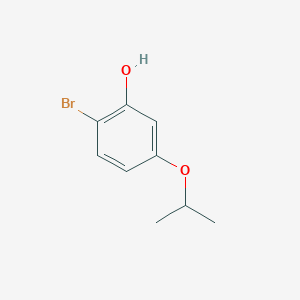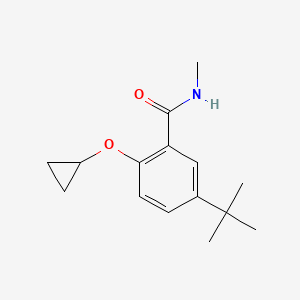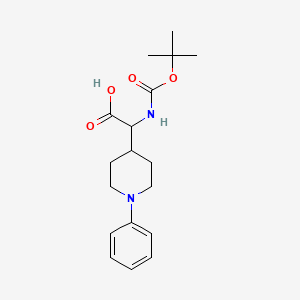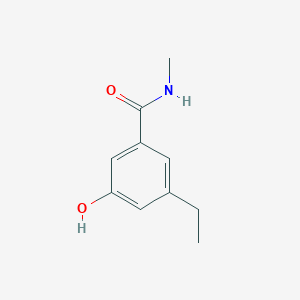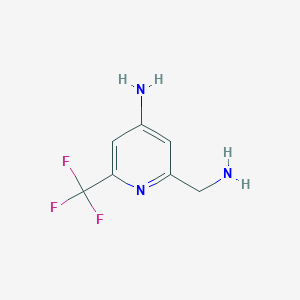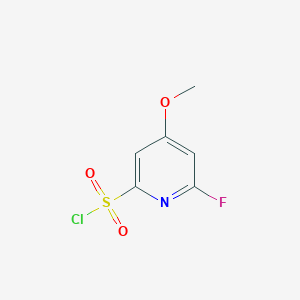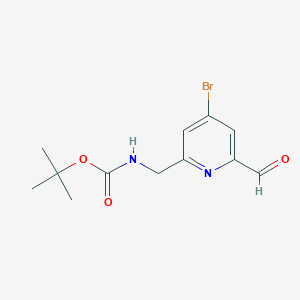
3-Chloropyridine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyridine-2,5-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 3 position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method is the chlorination of pyridine-2,5-dicarboxylic acid using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Ullmann reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of pyridine.
Oxidation Products: Anhydrides, esters, or ketones.
Coupling Products: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloropyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can inhibit the activity of target proteins, leading to various biological effects. The compound’s ability to participate in coupling reactions also allows it to modify the structure and function of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloropyridine-5-carboxylic acid
- 3-Chloropyridine-4-carboxylic acid
- 2,3-Dichloropyridine
- 2,5-Dichloropyridine
Uniqueness
3-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom at the 3 position further enhances its versatility in synthetic applications compared to other chloropyridine derivatives.
Propiedades
Fórmula molecular |
C7H4ClNO4 |
|---|---|
Peso molecular |
201.56 g/mol |
Nombre IUPAC |
3-chloropyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
Clave InChI |
JWQUQFHOUMTOFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)


![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
